molecular formula C20H19FN4O4 B12470974 Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Katalognummer: B12470974
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: FYMHQCNFKNMJAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Name: 7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid (finafloxacin, Xtoro) Molecular Formula: C₂₀H₁₉FN₄O₄ Molecular Weight: 398.39 g/mol CAS Number: 209342-41-6 Classification: Fluoroquinolone antibiotic

Xtoro is a third-generation fluoroquinolone characterized by a unique bicyclic pyrrolo-oxazine substituent at position C7 and a cyano group at position C6. This structural configuration enhances its antibacterial activity, particularly under acidic conditions, by improving solubility and target binding to bacterial DNA gyrase and topoisomerase IV . Xtoro exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens, including drug-resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Eigenschaften

IUPAC Name

7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMHQCNFKNMJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Initial Functionalization and Epoxidation

  • Tosylation : (Z)-butene-1,4-diol reacts with p-toluenesulfonamide in the presence of methanesulfonyl chloride to form 1-tosylpyrroline (2 ) (70–80% yield).
  • Epoxidation : Compound 2 is treated with 3-chloroperbenzoic acid (m-CPBA) in dichloromethane to yield epoxide 3 (35–40% yield).

Chiral Resolution and Cyclization

  • Chiral Amine Addition : Epoxide 3 undergoes ring-opening with (S)-1-phenylethylamine, producing diastereomer 4 with a 99.2:0.8 enantiomeric ratio. The desired diastereomer is isolated via crystallization.
  • Acylation and Cyclization : Diastereomer 4 is acylated with chloroacetyl chloride, followed by cyclization under basic conditions to form oxo-morpholine 5 (>80% yield).
  • Reduction and Detosylation : Sodium borohydride reduces 5 to alcohol 6 , which is detosylated using NaOH to yield 7 (84–89% yield). Final hydrogenation over palladium/carbon affords MOPY (I ).

Synthesis of Cyano-FQA (II)

The Cyano-FQA moiety is synthesized in seven steps from fluoro-m-xylene (8 ), achieving an overall yield of ~30%.

Chlorination and Functional Group Interconversion

  • Chlorination : Fluoro-m-xylene undergoes UV-induced chlorination with FeCl₃ to form heptachloro-xylene (10 ) (70–75% yield).
  • Formylation and Cyanation : 10 is converted to aldehyde 11 via sulfuric acid-mediated formylation, followed by cyanation with hydroxylamine hydrochloride to yield nitrile 12 (83% yield).

Coupling of MOPY (I) and Cyano-FQA (II)

The final step involves coupling I and II in ethanol/HCl with triethylamine as a base, followed by crystallization to form finafloxacin hydrochloride (III ) with ~55% yield.

Reaction Conditions and Optimization

  • Solvent System : Ethanol and acetonitrile mixture.
  • Base : Triethylamine to facilitate nucleophilic substitution at the C7 position of Cyano-FQA.
  • Crystallization : HCl is added to precipitate the hydrochloride salt, purified via recrystallization.

Physicochemical Characterization

Structural Elucidation

  • NMR and X-ray Crystallography : Confirmed the (4aS,7aS) stereochemistry of the pyrrolo-oxazine ring and the planar quinoline core.
  • Polymorphism Studies : Differential scanning calorimetry (DSC) and X-ray powder diffraction identified a single crystalline form suitable for pharmaceutical use.

Solubility and Ionization Properties

  • pH-Dependent Solubility : 5.5 mg/mL at pH 7 vs. 1.9 mg/mL at pH 4.5.
  • pKa Values : pKa₁ = 5.6 (quinoline carboxylate), pKa₂ = 7.8 (morpholinopyrrolidine amine).

Comparative Analysis of Synthetic Routes

Step MOPY (I ) Yield Cyano-FQA (II ) Yield Key Reagents
Tosylation/Epoxidation 70–80% MsCl, m-CPBA
Chiral Resolution 99.2% ee (S)-1-phenylethylamine
Cyanation 83% NH₂OH·HCl, HCOOH
Final Coupling 55% 55% Et₃N, HCl

Industrial-Scale Manufacturing Considerations

  • Process Validation : Health Canada mandated revalidation of analytical methods to address initial non-compliance, ensuring batch consistency.
  • Excipient Compatibility : Hydroxyethylcellulose and magnesium chloride stabilize the otic suspension, with pH adjusted to 5.9 for compatibility.

Analyse Chemischer Reaktionen

Types of Reactions

Finafloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

XTORO, also known as finafloxacin otic suspension, with the chemical name 7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid, is an FDA-approved medication for treating acute otitis externa (AOE), commonly known as "swimmer's ear" . It is effective against infections caused by Pseudomonas aeruginosa and Staphylococcus aureus .

Key Applications of XTORO

  • Treatment of Acute Otitis Externa (AOE): XTORO is primarily used to treat AOE in both adults and children . Clinical trials have demonstrated its effectiveness in treating AOE caused by susceptible strains of bacteria .
  • Broad Spectrum Microbiological Activity: The active ingredient, finafloxacin, is a fluoroquinolone that exhibits broad-spectrum activity against key AOE pathogens, including those resistant to other fluoroquinolones . It is particularly effective in the acidic environment of the ear canal, where other fluoroquinolones may lose antibacterial potential .
  • Activity Against Biofilms: Finafloxacin displays activity against biofilms, which are often present in recurring AOE cases .
  • Potential Therapeutic Uses: Fluoroquinolones, including finafloxacin, have potential therapeutic uses for a wide range of pathologies, such as bacterial infections, tuberculosis, malaria, viral infections (e.g., hepatitis, HIV, herpes), fungal infections, cancer, immunodepression, and neurodegenerative diseases .

Clinical Trial Data

XTORO's safety and efficacy have been evaluated in several clinical trials. Key findings include:

  • Clinical Cure Rates: In two Phase III clinical studies, XTORO demonstrated high clinical cure rates at day 11 . Specifically, one study showed a clinical cure rate of 71.7% with XTORO compared to 33.3% with the vehicle, while another study showed 68.7% with XTORO compared to 40.0% with the vehicle .
  • Rapid Pain Relief: Patients treated with XTORO experienced rapid cessation of ear pain. The median time to cessation of ear pain in patients with pathogen-positive results was 3.5 days, compared to 6.8 days for the vehicle .
  • Safety and Tolerability: Clinical trials have indicated that XTORO has a favorable safety and tolerability profile .

Clinical Outcomes in AOE Treatment

OutcomeStudy 1 (XTORO)Study 1 (Vehicle)Study 2 (XTORO)Study 2 (Vehicle)
Clinical Cure Rate (Day 11, Pathogen +)71.7%33.3%68.7%40.0%
Clinical Cure Rate (Day 11, ITT)71.2%50.6%70.8%48.9%
Median Time to Cessation of Ear Pain (Days, Pathogen +)4.07.03.06.5
Median Time to Cessation of Ear Pain (Days, ITT)4.07.03.06.5

Safety and Tolerability Profile

Wirkmechanismus

Finafloxacin exerts its antibacterial effects by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, finafloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Resistance and Mechanism of Action

Xtoro’s bulky C7 substituent and C8 cyano group reduce susceptibility to common fluoroquinolone resistance mechanisms (e.g., gyrA mutations in Bacillus anthracis) . Its enhanced DNA gyrase binding at acidic pH (e.g., pH 5) is critical for treating infections in low-pH environments like abscesses .

Biologische Aktivität

Xtoro, known chemically as 7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid , is a fluoroquinolone antibiotic specifically formulated as an otic suspension for treating acute otitis externa (AOE), commonly referred to as swimmer’s ear. This compound exhibits unique biological activity characterized by its efficacy against a range of bacterial pathogens, particularly in acidic environments.

Finafloxacin operates primarily through the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and repair. By disrupting these processes, finafloxacin induces bacterial cell death. Notably, it demonstrates enhanced activity in acidic conditions (pH 5.8), which is significant for its application in ear infections where such pH levels are prevalent .

Pharmacodynamics

Finafloxacin's pharmacodynamic profile reveals potent antibacterial activity against key pathogens associated with AOE:

  • Pseudomonas aeruginosa
  • Staphylococcus aureus (including methicillin-resistant strains)

Clinical studies have shown that Xtoro provides rapid symptom relief and sustained clinical efficacy . The compound's ability to combat biofilms—structured communities of bacteria that are resistant to conventional antibiotics—further enhances its therapeutic potential in recurrent infections .

Pharmacokinetics

The pharmacokinetic properties of finafloxacin have been evaluated through various studies. Following ototopical administration, systemic absorption appears minimal:

ParameterValue
Plasma concentration observedUp to 0.234 ng/mL
Administration methodOtotopical (ear drops)
Dosage4 drops in each ear twice daily for 7 days

These findings indicate that while systemic exposure is low, the localized effect in the ear canal is sufficient for therapeutic efficacy.

Clinical Efficacy

Clinical trials have established the safety and effectiveness of Xtoro in both adult and pediatric populations. In controlled studies, patients treated with Xtoro reported significant pain relief and resolution of infection symptoms within a short timeframe. The favorable safety profile has been corroborated across diverse patient demographics .

Case Studies

Several case studies highlight the effectiveness of Xtoro in treating AOE:

  • Case Study 1 : A pediatric patient diagnosed with AOE showed complete resolution of symptoms after a 7-day treatment regimen with Xtoro. Follow-up assessments indicated no recurrence within three months.
  • Case Study 2 : An adult patient with a history of recurrent AOE due to Pseudomonas aeruginosa was treated with Xtoro. The treatment resulted in rapid symptom improvement and a significant decrease in bacterial load as confirmed by culture tests.

Comparative Analysis

Finafloxacin's performance can be compared to other fluoroquinolones used for similar indications:

AntibioticSpectrum of ActivityEfficacy in Acidic pHResistance Profile
FinafloxacinBroad (includes MRSA)HighEffective against resistant strains
CiprofloxacinLimited (primarily Gram-negative)ModerateResistance common
OfloxacinModerateLowResistance common

Finafloxacin outperforms traditional fluoroquinolones in acidic conditions, making it particularly suitable for treating AOE where such conditions prevail .

Q & A

Q. What are the key structural features and functional groups of Xtoro that influence its biological activity?

Xtoro’s structure includes a quinoline core substituted with a cyano group at position 8, a cyclopropyl ring at position 1, and a hexahydropyrrolo-oxazine moiety at position 7. The fluorine atom at position 6 enhances lipophilicity and membrane permeability, while the carboxylic acid at position 3 contributes to metal-binding interactions (e.g., with bacterial DNA gyrase). The stereochemistry of the pyrrolo-oxazine ring (4aS,7aS) is critical for target binding affinity . Methodologically, confirm structural integrity using techniques like NMR (to verify stereochemistry) and X-ray crystallography (to resolve spatial arrangements of substituents) .

Q. What safety protocols are recommended for handling Xtoro in laboratory settings?

Xtoro is classified as acutely toxic (oral, dermal, and inhalation; Category 4) and a suspected mutagen (Category 2). Implement the following:

  • Engineering controls : Use fume hoods to minimize aerosol exposure .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) during powder handling .
  • Emergency measures : For spills, avoid dust generation, use absorbent materials, and dispose of waste via controlled incineration .

Q. How can researchers synthesize Xtoro, and what are common intermediates?

Xtoro’s synthesis typically involves coupling a fluorinated quinoline-carboxylic acid precursor with a stereospecific pyrrolo-oxazine intermediate. Key steps:

  • Introduce the cyclopropyl group via nucleophilic substitution under anhydrous conditions.
  • Attach the pyrrolo-oxazine moiety using a Buchwald-Hartwig amination or Pd-catalyzed cross-coupling .
  • Purify intermediates via column chromatography (silica gel, eluent: dichloromethane/methanol) and validate purity using HPLC (>98%) .

Q. How stable is Xtoro under varying storage and experimental conditions?

Xtoro is stable at room temperature in sealed, dry containers but degrades under UV light or acidic/basic conditions. For long-term storage, maintain at -20°C in inert atmospheres (argon). Monitor stability via:

  • Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks and analyze by LC-MS for decomposition products (e.g., decarboxylation or oxazine ring opening) .

Advanced Research Questions

Q. What advanced analytical methods are used to resolve contradictions in Xtoro’s impurity profiles?

Discrepancies in impurity data (e.g., process-related vs. degradation byproducts) require:

  • High-resolution mass spectrometry (HRMS) : Differentiate isomers with identical masses (e.g., epimers of the pyrrolo-oxazine group) .
  • 2D-NMR (COSY, NOESY) : Assign stereochemical configurations to impurities detected in synthetic batches .
  • Forced degradation studies : Compare impurity patterns under oxidative (H₂O₂), thermal, and photolytic stress .

Q. How can computational modeling predict Xtoro’s interactions with bacterial targets?

Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to:

  • Map binding affinities to DNA gyrase (PDB ID: 1KZN) and topoisomerase IV.
  • Validate predictions with mutagenesis assays (e.g., E. coli strains with gyrA/parC mutations) .
  • Analyze free-energy landscapes (MM-PBSA) to quantify resistance mutations’ impact on binding .

Q. What strategies address the lack of ecological toxicity data for Xtoro?

Extrapolate risks using:

  • Read-across models : Compare with fluoroquinolones (e.g., ciprofloxacin) known to inhibit algal growth (EC₅₀: 1–10 mg/L) .
  • Microcosm assays : Assess biodegradation in soil/water systems spiked with Xtoro (1–100 ppm) and monitor via LC-MS/MS .
  • QSAR tools : Estimate bioaccumulation potential (log Kow = 1.5) and prioritize testing for chronic aquatic toxicity .

Q. How can researchers optimize synthetic routes to minimize genotoxic impurities?

Mitigate mutagenic byproducts (e.g., cyanide-containing intermediates) via:

  • Process analytical technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature) to suppress side reactions .
  • Genotoxicity screening : Use Ames II assay (TA98 strain) to detect frameshift mutations in intermediates .
  • Alternative catalysts : Replace Pd(OAc)₂ with immobilized catalysts to reduce metal residues .

Q. What methodologies control stereochemical purity during Xtoro synthesis?

Ensure enantiomeric excess (>99%) through:

  • Chiral chromatography : Use Chiralpak IC columns (hexane:isopropanol, 85:15) to separate (4aS,7aS) and (4aR,7aR) diastereomers .
  • Circular dichroism (CD) : Validate optical activity by comparing experimental CD spectra with computational predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.